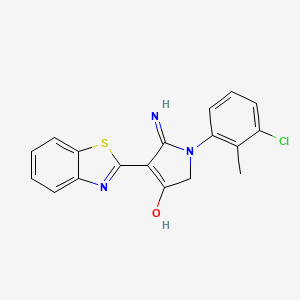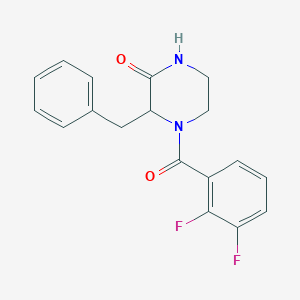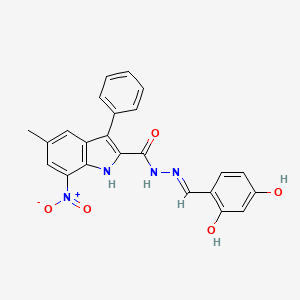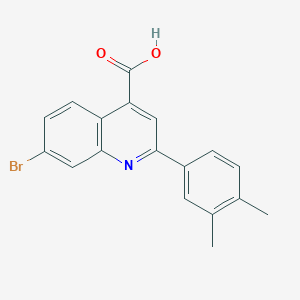![molecular formula C18H18Cl2N2O3 B6057704 N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide, commonly known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as disease-modifying anti-rheumatic drugs (DMARDs) and is used in the treatment of autoimmune diseases such as rheumatoid arthritis.
Mecanismo De Acción
The exact mechanism of action of A771726 is not fully understood, but it is believed to work by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the production of pyrimidine nucleotides required for DNA synthesis. By inhibiting this enzyme, A771726 reduces the proliferation of immune cells and the production of inflammatory cytokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and physiological effects:
A771726 has been shown to have several biochemical and physiological effects, including reducing the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suppressing the proliferation of T cells, and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of A771726 for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on A771726, including:
1. Studying its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis and lupus.
2. Investigating its effects on other cellular processes and pathways, such as apoptosis and autophagy.
3. Developing new analogs of A771726 with improved efficacy and safety profiles.
4. Studying its potential use in combination with other drugs for the treatment of autoimmune diseases.
5. Investigating its effects on the gut microbiome and the potential role of gut dysbiosis in autoimmune diseases.
In conclusion, A771726 is a promising compound with potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of A771726 involves several steps, starting with the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. This compound is then reacted with 4-aminobutanoic acid to form the intermediate product, which is subsequently reacted with 3-nitrobenzoyl chloride to form the final product, A771726.
Aplicaciones Científicas De Investigación
A771726 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response, thereby preventing damage to the affected tissues.
Propiedades
IUPAC Name |
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-2-4-17(23)21-13-5-3-6-14(10-13)22-18(24)11-25-16-8-7-12(19)9-15(16)20/h3,5-10H,2,4,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXMTOLFWIRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(dimethylamino)-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6057633.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)


![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)